molecular formula C18H19NO6 B4195880 3-[(3,4,5-trimethoxybenzoyl)amino]phenyl acetate

3-[(3,4,5-trimethoxybenzoyl)amino]phenyl acetate

Cat. No. B4195880
M. Wt: 345.3 g/mol
InChI Key: FIVKOLJPHYCSGS-UHFFFAOYSA-N
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Description

3-[(3,4,5-trimethoxybenzoyl)amino]phenyl acetate is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as TMB-PA and has shown potential as a therapeutic agent for the treatment of various diseases.

Mechanism of Action

The mechanism of action of TMB-PA involves its ability to inhibit certain enzymes and signaling pathways. TMB-PA has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in inflammation and cell survival. Additionally, TMB-PA has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
TMB-PA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which is a form of programmed cell death. TMB-PA has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. Additionally, TMB-PA has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of TMB-PA is its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, TMB-PA has been shown to have low toxicity, making it a potential candidate for drug development. However, one limitation of TMB-PA is its complex synthesis method, which requires expertise in organic chemistry. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of TMB-PA.

Future Directions

There are several future directions for the study of TMB-PA. One direction is the development of TMB-PA derivatives with improved potency and selectivity. Another direction is the study of TMB-PA in combination with other therapeutic agents for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of TMB-PA.

Scientific Research Applications

TMB-PA has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. TMB-PA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. Additionally, TMB-PA has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

[3-[(3,4,5-trimethoxybenzoyl)amino]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-11(20)25-14-7-5-6-13(10-14)19-18(21)12-8-15(22-2)17(24-4)16(9-12)23-3/h5-10H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVKOLJPHYCSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(3,4,5-Trimethoxyphenyl)carbonyl]amino}phenyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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